4-(Bromometil)isoftalato de dimetilo

Descripción general

Descripción

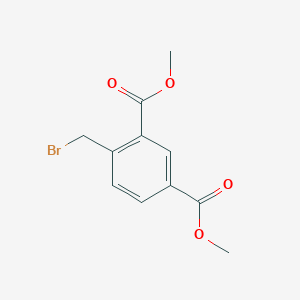

Dimethyl 4-(bromomethyl)isophthalate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a bromomethyl group. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Aplicaciones Científicas De Investigación

Dimethyl 4-(bromomethyl)isophthalate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Polymer Chemistry: Employed in the preparation of functionalized polymers through polymerization reactions.

Material Science: Utilized in the development of advanced materials with specific properties, such as flame retardants and plasticizers.

Biological Studies: Investigated for its potential biological activity and as a building block for bioactive molecules.

Mecanismo De Acción

Biochemical Pathways

It’s worth noting that similar compounds, such as phthalates, have been shown to disrupt various biochemical pathways .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is a potential inhibitor of cyp1a2 and cyp2c19 . These properties could impact the bioavailability of the compound.

Action Environment

It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dimethyl 4-(bromomethyl)isophthalate can be synthesized through a multi-step process starting from isophthalic acid. The general synthetic route involves:

Esterification: Isophthalic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl isophthalate.

Bromomethylation: The dimethyl isophthalate is then subjected to bromomethylation using bromine and formaldehyde in the presence of a Lewis acid catalyst like zinc bromide. This step introduces the bromomethyl group at the para position relative to one of the ester groups.

Industrial Production Methods

In an industrial setting, the production of dimethyl 4-(bromomethyl)isophthalate follows similar steps but on a larger scale. The reactions are carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl 4-(bromomethyl)isophthalate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.

Reduction: Performed in anhydrous conditions to prevent hydrolysis of the ester groups.

Major Products Formed

Nucleophilic Substitution: Produces substituted isophthalate derivatives.

Oxidation: Yields 4-carboxyisophthalate derivatives.

Reduction: Results in the formation of dimethyl 4-(hydroxymethyl)isophthalate.

Comparación Con Compuestos Similares

Dimethyl 4-(bromomethyl)isophthalate can be compared with other similar compounds, such as:

Dimethyl isophthalate: Lacks the bromomethyl group, making it less reactive towards nucleophiles.

Dimethyl 4-(chloromethyl)isophthalate: Similar in structure but with a chloromethyl group instead of a bromomethyl group, which affects its reactivity and the types of reactions it undergoes.

Dimethyl 4-(hydroxymethyl)isophthalate: Contains a hydroxymethyl group instead of a bromomethyl group, making it more suitable for further oxidation or esterification reactions.

The uniqueness of dimethyl 4-(bromomethyl)isophthalate lies in its bromomethyl group, which provides a versatile handle for various synthetic transformations, making it a valuable intermediate in organic synthesis.

Actividad Biológica

Dimethyl 4-(bromomethyl)isophthalate (DM-BMI) is an organic compound with the molecular formula C11H11BrO4, classified as a derivative of isophthalic acid. Its structure includes bromomethyl and ester functional groups, which enhance its reactivity and potential biological activity. This article explores the compound's biological activity, synthesis, mechanisms of action, and its implications in various fields.

Chemical Structure and Properties

- Molecular Formula : C11H11BrO4

- Molecular Weight : 299.11 g/mol

- Functional Groups : Bromomethyl, ester

The presence of the bromomethyl group allows DM-BMI to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and polymer chemistry.

Synthesis of Dimethyl 4-(bromomethyl)isophthalate

The synthesis of DM-BMI typically involves two key steps:

- Esterification : Isophthalic acid is esterified with methanol using a strong acid catalyst.

- Bromomethylation : The resulting dimethyl isophthalate undergoes bromomethylation using bromine and formaldehyde in the presence of a Lewis acid catalyst such as zinc bromide.

The biological activity of DM-BMI can be attributed to its ability to interact with various biochemical pathways. Similar compounds have been shown to disrupt endocrine functions and affect liver metabolism. Notably, DM-BMI may serve as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C19, which are crucial for drug metabolism.

Toxicological Studies

Research indicates that compounds structurally related to DM-BMI can lead to hepatotoxicity and fatty liver disease in rodent models. A study highlighted that certain environmental chemicals, including some plasticizers, were linked to toxic effects on liver health, suggesting a potential risk associated with DM-BMI exposure .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to DM-BMI:

- Study on Hepatic Effects : A comprehensive review identified over 123 environmental chemicals potentially linked to fatty liver disease in rodents. Among these were various pesticides and chemical intermediates, underscoring the relevance of structural analogs like DM-BMI in toxicological assessments .

- Antimicrobial Activity : Research into related compounds has shown promising antimicrobial properties. For instance, coumarin derivatives with bromomethyl substitutions demonstrated significant activity against Gram-positive bacteria, indicating that similar modifications could enhance the bioactivity of DM-BMI derivatives .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Dimethyl isophthalate | Lacks bromomethyl group | Lower reactivity |

| Dimethyl 4-(chloromethyl)isophthalate | Chloromethyl instead of bromomethyl | Different reactivity profile |

| Dimethyl 4-(hydroxymethyl)isophthalate | Hydroxymethyl group | More suitable for oxidation |

The unique bromomethyl group in DM-BMI sets it apart from its analogs by providing enhanced reactivity towards nucleophiles, making it a versatile intermediate for further synthetic transformations.

Propiedades

IUPAC Name |

dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRZBUXUDASAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565437 | |

| Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16281-94-0 | |

| Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.